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molecular formula C8H6BrClO B1584072 2-Bromo-1-(3-chlorophenyl)ethanone CAS No. 41011-01-2

2-Bromo-1-(3-chlorophenyl)ethanone

Cat. No. B1584072
M. Wt: 233.49 g/mol
InChI Key: KJVRURZDIOVSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

Bromine (5.17 g, 32.3 mmol) was slowly added dropwise to a solution of 1-(3-chlorophenyl)ethanone (5.00 g, 32.3 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure, and the desired product was obtained quantitatively as an oil.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1>C(OCC)C>[Br:1][CH2:11][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([Cl:3])[CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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